Cas no 1311712-10-3 (2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide)

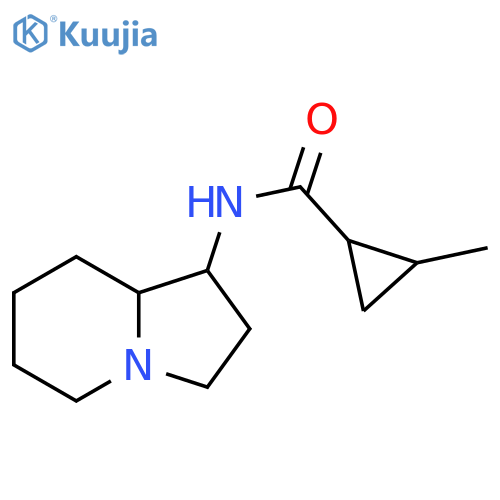

1311712-10-3 structure

商品名:2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide

CAS番号:1311712-10-3

MF:C13H22N2O

メガワット:222.326583385468

CID:4587859

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide

- Cyclopropanecarboxamide, 2-methyl-N-(octahydro-1-indolizinyl)-

-

- インチ: 1S/C13H22N2O/c1-9-8-10(9)13(16)14-11-5-7-15-6-3-2-4-12(11)15/h9-12H,2-8H2,1H3,(H,14,16)

- InChIKey: XBIRKIVJDHTDAJ-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2C3N(CCCC3)CC2)=O)CC1C

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM415450-250mg |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95%+ | 250mg |

$972 | 2024-08-02 | |

| Chemenu | CM415450-1g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95%+ | 1g |

$1032 | 2024-08-02 | |

| Enamine | EN300-257799-5.0g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 5.0g |

$2732.0 | 2024-06-18 | |

| Enamine | EN300-257799-10.0g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 10.0g |

$4052.0 | 2024-06-18 | |

| Enamine | EN300-257799-0.1g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 0.1g |

$326.0 | 2024-06-18 | |

| Enamine | EN300-257799-0.5g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 0.5g |

$735.0 | 2024-06-18 | |

| TRC | M354763-50mg |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 50mg |

$ 230.00 | 2022-06-03 | ||

| Enamine | EN300-257799-2.5g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 2.5g |

$1848.0 | 2024-06-18 | |

| Enamine | EN300-257799-0.25g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 0.25g |

$466.0 | 2024-06-18 | |

| Aaron | AR01C4T7-1g |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide |

1311712-10-3 | 95% | 1g |

$1322.00 | 2025-02-09 |

2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1311712-10-3 (2-methyl-N-(octahydroindolizin-1-yl)cyclopropane-1-carboxamide) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬